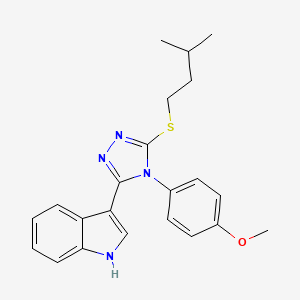

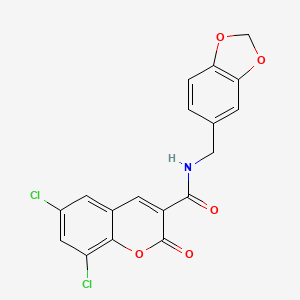

![molecular formula C26H26N4O3S B2390408 3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892255-70-8](/img/structure/B2390408.png)

3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological molecules, including nucleic acids . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves the use of copper (I) catalyzed [3 + 2] dipolar cycloaddition . This reaction is commonly used in the synthesis of 1,2,3-triazole hybrids, which have notable therapeutic importance .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups attached to the pyrimidine ring. These include a piperazine ring and a benzyl group . The presence of these groups can significantly influence the compound’s reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the piperazine ring and the pyrimidine ring. Both electron-donating and electron-withdrawing groups can stabilize the radical .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a piperazine ring could make it a polar molecule, which would affect its solubility and reactivity .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has led to the development of new heterocyclic compounds derived from structures similar to the specified chemical. For instance, novel compounds with potential anti-inflammatory and analgesic properties have been synthesized, highlighting the versatile applications of these derivatives in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds exhibit significant inhibitory activity on cyclooxygenase enzymes, suggesting their potential as therapeutic agents.

Antimicrobial Studies

Another area of interest is the antimicrobial activity of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones. These compounds have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains, indicating a promising avenue for the development of new antimicrobial agents (Vidule, 2011).

Luminescent Properties and Electron Transfer

Research on piperazine substituted naphthalimide compounds, including structures resembling the one , has demonstrated unique luminescent properties and photo-induced electron transfer capabilities. These findings suggest potential applications in materials science, including the development of new fluorescent probes and materials (Gan, Chen, Chang, & Tian, 2003).

Piperazine-3-ones Synthesis

The synthesis of 2,6-bridged piperazine-3-ones from alpha-amino acids showcases the chemical versatility of piperazine derivatives. This research underlines the methodological advancements in synthesizing complex structures, which could be pivotal in developing novel pharmaceuticals (Veerman, Bon, Hue, Gironés, Rutjes, van Maarseveen, & Hiemstra, 2003).

Antihypertensive Agents

Thienopyrimidinedione derivatives, incorporating structures related to the specified chemical, have been evaluated for their antihypertensive effects. Such studies contribute to understanding how modifications in molecular structures can lead to significant biological activities, paving the way for the development of new therapeutic agents (Russell, Press, Rampulla, Mcnally, Falotico, Keiser, Bright, & Tobia, 1988).

Mechanism of Action

While the exact mechanism of action of this specific compound is not clear from the available information, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

IUPAC Name |

3-[[4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3S/c1-17-4-3-5-21(14-17)29-12-11-28(15-18(29)2)24(31)20-8-6-19(7-9-20)16-30-25(32)23-22(10-13-34-23)27-26(30)33/h3-10,13-14,18H,11-12,15-16H2,1-2H3,(H,27,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEFUNYCGKYFNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CS5)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

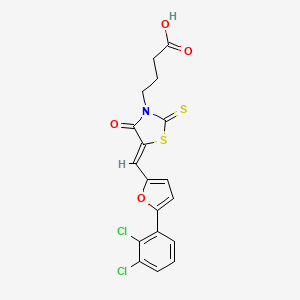

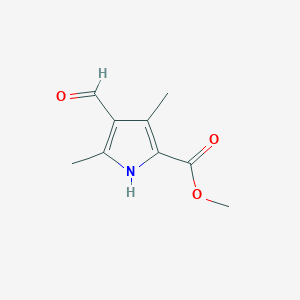

![5-amino-N-(3-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390327.png)

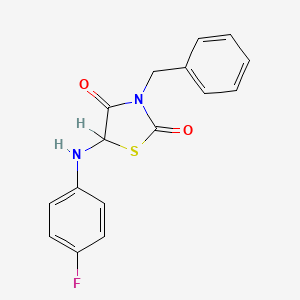

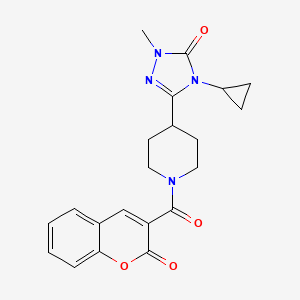

![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)

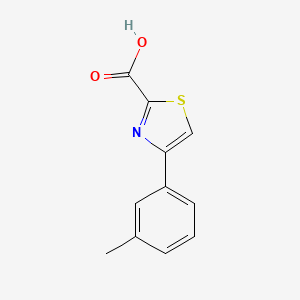

![N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2390336.png)

![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2390340.png)

![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2390346.png)